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Compound of Interest

Compound Name: Amyl salicylate

Cat. No.: B1664950 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Amyl Salicylate

Introduction
Amyl salicylate, systematically known as pentyl 2-hydroxybenzoate, is an organic ester with

the chemical formula C₁₂H₁₆O₃.[1] It is a colorless liquid widely utilized in perfumery and

cosmetics for its persistent floral and herbal scent, often likened to orchids.[1] As a member of

the salicylate family, its chemical structure, comprising a benzene ring, a hydroxyl group, and

an ester functional group, gives rise to a distinct spectroscopic signature.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for amyl salicylate. It is intended for

researchers, scientists, and professionals in drug development and analytical chemistry,

offering detailed data, experimental protocols, and visual representations of analytical

workflows and molecular fragmentation.

Chemical Structure and Properties:

IUPAC Name: pentyl 2-hydroxybenzoate

Synonyms: n-Amyl salicylate, Pentyl salicylate, Salicylic acid pentyl ester[1]

CAS Number: 2050-08-0

Molecular Formula: C₁₂H₁₆O₃
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Molecular Weight: 208.25 g/mol [1]

Chemical Structure of Amyl Salicylate Figure 1. 2D Chemical Structure of Amyl Salicylate.

Spectroscopic Data
The following sections present the key spectroscopic data for amyl salicylate, summarized in

tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While experimental data for n-amyl salicylate is not widely published, the following

tables outline the predicted chemical shifts based on established principles and data from

closely related structures like isoamyl salicylate. Chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).[2]

Table 1: Predicted ¹H NMR Data for Amyl Salicylate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.8 Singlet 1H ArOH

7.8 - 7.9 Doublet 1H ArH (ortho to -COOR)

7.4 - 7.5 Triplet 1H ArH (para to -OH)

6.9 - 7.0 Multiplet 2H
ArH (ortho/para to -

OH)

~4.3 Triplet 2H -O-CH₂-CH₂-

~1.7 Quintet 2H -O-CH₂-CH₂-CH₂-

~1.4 Sextet 2H -CH₂-CH₂-CH₃

~0.9 Triplet 3H -CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for Amyl Salicylate
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Chemical Shift (δ, ppm) Assignment

~170.0 C=O (Ester)

~161.5 C-OH (Aromatic)

~135.8 C-H (Aromatic)

~130.0 C-H (Aromatic)

~119.2 C-H (Aromatic)

~117.5 C-H (Aromatic)

~112.5 C-COOR (Aromatic)

~65.5 -O-CH₂-

~28.5 -O-CH₂-CH₂-

~28.2 -CH₂-CH₂-CH₃

~22.4 -CH₂-CH₃

~14.0 -CH₃

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups within a molecule based on their

characteristic absorption of infrared radiation.

Table 3: Characteristic IR Absorption Data for Amyl Salicylate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3200 - 3100 Strong, Broad
O-H Stretch (Phenolic,

Intramolecular H-bonded)

3100 - 3000 Medium C-H Stretch (Aromatic)

2960 - 2870 Strong C-H Stretch (Aliphatic)

~1680 Strong
C=O Stretch (Ester,

Conjugated)

1615 - 1590 Medium C=C Stretch (Aromatic Ring)

1490 - 1450 Medium C=C Stretch (Aromatic Ring)

1300 - 1250 Strong C-O Stretch (Ester, Aryl)

1160 - 1140 Strong C-O Stretch (Ester, Alkyl)

760 - 750 Strong
C-H Bend (Aromatic, ortho-

disubstituted)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-

energy electrons, leading to ionization and characteristic fragmentation. The resulting mass

spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Table 4: Key EI-MS Fragmentation Data for Amyl Salicylate
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m/z (Mass/Charge) Relative Intensity (%) Proposed Fragment Ion

208 ~5 [M]⁺ (Molecular Ion)

138 ~30
[M - C₅H₁₀]⁺ (Salicylic acid ion

via McLafferty rearrangement)

121 ~25
[C₇H₅O₂]⁺ (Hydroxybenzoyl

cation)

120 100
[C₇H₄O₂]⁺ (Loss of H from

hydroxybenzoyl cation)

92 ~15
[C₆H₄O]⁺ (Loss of CO from

fragment at m/z 120)

43 ~20
[C₃H₇]⁺ (Propyl cation from

pentyl chain)

Experimental Protocols
The data presented in this guide are typically acquired using the following standard

methodologies.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of amyl salicylate in ~0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane

(TMS) as an internal standard for chemical shift referencing (0 ppm).[3]

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with

a standard multinuclear probe.[4]

Data Acquisition (¹H NMR): Acquire the spectrum at room temperature. A typical experiment

involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5

seconds. Multiple scans (8-16) are averaged to improve the signal-to-noise ratio.

Data Acquisition (¹³C NMR): Acquire the spectrum using proton decoupling to simplify the

spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a
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larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.[5]

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID)

signal. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical

shifts are referenced to the TMS signal.

FTIR Spectroscopy Protocol
Sample Preparation (ATR Method): The Attenuated Total Reflectance (ATR) method is ideal

for liquid samples. Place one to two drops of neat amyl salicylate directly onto the clean

surface of the ATR crystal (e.g., diamond or ZnSe).[6][7]

Alternative (Transmission Method): Place a single drop of the liquid sample between two

polished salt plates (e.g., NaCl or KBr) to form a thin capillary film. Mount the plates in the

spectrometer's sample holder.[8]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Background Collection: Perform a background scan of the empty ATR crystal or clean salt

plates. This spectrum is automatically subtracted from the sample spectrum to remove

interferences from atmospheric CO₂ and H₂O.[7]

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[9]

Data Processing: The final spectrum is typically plotted as percent transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (EI-MS)
Sample Introduction: Introduce a small amount of amyl salicylate (typically via a direct

insertion probe or a gas chromatography (GC) inlet) into the ion source of the mass

spectrometer. The sample is vaporized by heating under high vacuum.[10]

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of electrons

accelerated to a standard energy of 70 electron volts (eV). This causes the removal of an

electron from the molecule, forming a high-energy molecular ion (M⁺).[11][12]
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Fragmentation: The excess energy imparted during ionization causes the molecular ion to

break apart into smaller, characteristic fragment ions and neutral radicals.

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated

into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them

based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion. The

resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations
Diagrams created using Graphviz illustrate key logical workflows and relationships relevant to

the spectroscopic analysis of amyl salicylate.

General Spectroscopic Analysis Workflow
The following diagram outlines the typical workflow for the structural elucidation of a chemical

compound like amyl salicylate using multiple spectroscopic techniques.
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Caption: Workflow for Spectroscopic Analysis.
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Proposed EI-MS Fragmentation Pathway of Amyl
Salicylate
This diagram illustrates the primary fragmentation pathway of amyl salicylate under Electron

Ionization conditions, leading to the major ions observed in the mass spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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